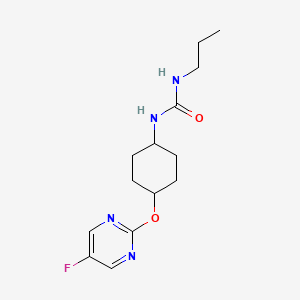

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea

Description

Properties

IUPAC Name |

1-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-propylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN4O2/c1-2-7-16-13(20)19-11-3-5-12(6-4-11)21-14-17-8-10(15)9-18-14/h8-9,11-12H,2-7H2,1H3,(H2,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAMONSJXHAKKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1CCC(CC1)OC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is prepared through a series of reactions, including hydrogenation and functional group transformations.

Introduction of the Fluoropyrimidinyl Group: The fluoropyrimidinyl group is introduced via nucleophilic substitution reactions, often using fluoropyrimidine derivatives and appropriate catalysts.

Coupling with Propylurea: The final step involves coupling the cyclohexyl intermediate with propylurea under controlled conditions, typically using coupling reagents such as carbodiimides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluoropyrimidinyl group, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea involves its interaction with specific molecular targets and pathways. The fluoropyrimidinyl group is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or modulating receptor function. The cyclohexyl and propylurea moieties contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Compound A: 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Structure :

- Core: Pyrazolo[3,4-d]pyrimidinone (a fused bicyclic system).

- Substituents:

- 6-tert-butyl group (enhances lipophilicity).

- 4-fluoro-2-hydroxyphenyl at position 1 (introduces hydrogen bonding via -OH).

Comparison :

- Lipophilicity : The tert-butyl group in Compound A increases logP compared to the cyclohexyl group in the target compound, likely improving membrane permeability but reducing aqueous solubility.

- Metabolic Stability : The hydroxyl group in Compound A could increase susceptibility to Phase II metabolism (e.g., glucuronidation), whereas the target’s ether linkage and urea group may resist such modifications .

Compound B: 1-(4-fluoro-2-hydroxyphenyl)-pyrazolopyrimidine

Structure :

- Core: Pyrazolopyrimidine (simpler bicyclic system).

- Substituents:

- 4-fluoro-2-hydroxyphenyl at position 1.

Comparison :

- Rigidity : The pyrazolopyrimidine core is less conformationally flexible than the cyclohexyl-urea scaffold of the target compound, possibly limiting binding to flexible enzyme pockets.

- Solubility : The absence of a urea group in Compound B reduces polarity, likely decreasing solubility in aqueous media compared to the target molecule.

- Bioactivity : Fluorophenyl-hydroxyl derivatives like Compound B are often associated with tyrosine kinase inhibition, whereas the target’s fluoropyrimidine may target thymidylate synthase or RNA/DNA synthesis pathways .

Compound C: 1-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-3-[(thiophen-2-yl)methyl]urea

Structure :

- Core: Identical cyclohexyl-fluoropyrimidinyl ether backbone as the target compound.

- Substituents:

- Thiophen-2-ylmethyl group instead of propylurea.

Comparison :

- Steric Impact : The bulkier thiophen-2-ylmethyl group in Compound C may hinder binding in narrow pockets compared to the target’s smaller propyl chain.

- Metabolism : Thiophene rings are prone to oxidative metabolism (e.g., sulfoxidation), whereas the target’s propylurea is metabolically stable, favoring longer half-life .

Tabulated Comparison of Key Properties

*Estimated based on structural analogy to Compound C.

Biological Activity

1-((1R,4R)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, synthesis methods, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 2034526-32-2 |

| Molecular Formula | C17H20FN3O4S |

| Molecular Weight | 381.4 g/mol |

| Structure | Structure |

This compound is believed to interact with various biological targets involved in cell proliferation and apoptosis. The fluoropyrimidine moiety is particularly significant as it resembles structures found in established chemotherapeutics.

Potential Mechanisms:

- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell cycle regulation.

- Apoptosis Induction : The structural components indicate potential interactions with apoptotic pathways, making it a candidate for further investigation in cancer therapies.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

- Antitumor Activity : Research indicates that derivatives of fluoropyrimidine compounds often exhibit significant antitumor activity. For instance, similar compounds have shown effectiveness against various cancer cell lines through mechanisms involving DNA synthesis inhibition and apoptosis induction .

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound can reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent.

- Synergistic Effects : Combining this compound with other chemotherapeutic agents may enhance its efficacy. Studies are ongoing to explore these combinations and their effects on various cancer types.

Case Study 1: In Vitro Anticancer Activity

A study conducted on several human cancer cell lines (e.g., breast and colon cancer) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be significantly lower than those of conventional chemotherapeutics, indicating a promising therapeutic index.

Case Study 2: Mechanistic Insights

Further investigations using Western blot analysis revealed that the compound activates caspase pathways associated with apoptosis. This finding supports the hypothesis that this compound induces programmed cell death in targeted cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.